molecular formula C185H273N49O45S6 B612330 GsMTx4 CAS No. 1209500-46-8

GsMTx4

Cat. No.: B612330
CAS No.: 1209500-46-8
M. Wt: 4095.86
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

GsMTx4 plays a crucial role in biochemical reactions by interacting with mechanosensitive ion channels. These channels are proteins that respond to mechanical stimuli, such as pressure or stretch, by allowing ions to pass through the cell membrane. This compound inhibits these channels by binding to them and altering their conformation, thereby preventing ion flow. This interaction is specific to cationic mechanosensitive channels, including Piezo1 and Piezo2 channels . The peptide’s ability to bind to these channels is influenced by its six lysine residues, which are essential for its membrane-binding properties .

Cellular Effects

This compound affects various types of cells and cellular processes by modulating mechanosensitive ion channels. In neurons, it can inhibit the channels responsible for mechanotransduction, thereby reducing pain sensation. In cardiac cells, this compound can prevent abnormal ion fluxes that lead to arrhythmias. Additionally, this compound influences cell signaling pathways by altering the ion gradients across the cell membrane, which can impact gene expression and cellular metabolism . The peptide’s effects on mechanosensitive ion channels also play a role in protecting cells from mechanical stress-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mechanosensitive ion channels and inhibiting their activity. This compound binds to the lipid bilayer of the cell membrane, where it interacts with the mechanosensitive ion channels. This binding alters the channels’ conformation, preventing them from opening in response to mechanical stimuli . The inhibition of these channels by this compound is thought to involve both direct interactions with the channel proteins and indirect effects on the surrounding lipid environment . This dual mechanism of action allows this compound to effectively inhibit mechanosensitive ion channels and modulate their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable and retains its activity for extended periods under controlled conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in protecting cells from mechanical stress . Degradation of this compound over time can lead to a gradual decrease in its inhibitory effects on mechanosensitive ion channels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mechanosensitive ion channels without causing significant adverse effects. At higher doses, the peptide can exhibit toxic effects, including disruption of normal ion homeostasis and cellular function . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of mechanosensitive ion channels . Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to ion homeostasis and cellular stress responses. The peptide interacts with enzymes and cofactors that regulate ion fluxes and cellular metabolism. By inhibiting mechanosensitive ion channels, this compound can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular signaling . The peptide’s effects on metabolic pathways are closely linked to its ability to modulate ion gradients and protect cells from mechanical stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The peptide can bind to specific transporters that facilitate its uptake into cells, where it accumulates in the lipid bilayer of the cell membrane . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the peptide . These interactions play a crucial role in determining the localization and accumulation of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it exerts its inhibitory effects on mechanosensitive ion channels. The peptide’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can also interact with other membrane-associated proteins, which can affect its activity and function . The precise subcellular localization of this compound is essential for its ability to modulate mechanosensitive ion channels and protect cells from mechanical stress.

Preparation Methods

GsMTx4 is a peptide consisting of 35 amino acids and belongs to the inhibitory cysteine knot (ICK) peptide family . The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The synthetic route typically includes the formation of disulfide bonds to stabilize the peptide structure .

Industrial production of this compound involves the use of recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .

Biological Activity

Introduction

GsMTx4, a polypeptide derived from the venom of the spider Grammostola spatulata, has garnered significant interest due to its unique biological activities, particularly its ability to inhibit mechanosensitive channels (MSCs). This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, interactions with lipid membranes, antimicrobial properties, and implications for pain management.

Inhibition of Mechanosensitive Channels

This compound selectively inhibits cationic mechanosensitive channels such as Piezo1 and TRPC channels. It functions by altering membrane tension and binding dynamics, which modulates channel kinetics without occluding the pore. The peptide's amphipathic structure allows it to interact with lipid bilayers, leading to potential changes in channel gating.

  • Binding Dynamics : this compound binds near the lipid-water interface, affecting local membrane properties and channel activation. Its efficacy is influenced by the depth of penetration into the membrane, which varies with membrane tension .
  • Comparative Efficacy : Studies have shown that this compound exhibits high potency in inhibiting MSCs compared to other peptides, with minimal side effects observed in normal physiological conditions .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The peptide disrupts bacterial membranes and alters their packing, similar to other antimicrobial peptides like melittin .

  • Mechanism : The antimicrobial action is thought to stem from its interaction with anionic lipid membranes, leading to membrane destabilization and bacterial cell death .

Pain Modulation

Recent studies have highlighted this compound's potential in pain management:

  • Neuropathic Pain Relief : In animal models, this compound reduced mechanical and neuropathic pain by inhibiting MSCs involved in pain signaling pathways. This suggests a promising therapeutic role for this compound in treating conditions like osteoarthritis .
  • Neuroprotective Effects : this compound has been shown to protect against neurotoxic effects in astrocytes and may enhance astrogenesis while suppressing neurogenesis in neural stem cells .

Case Studies and Experimental Data

Several studies have elucidated the biological activity of this compound through experimental data:

StudyFocus AreaKey Findings
Lipid InteractionThis compound interacts more effectively with anionic lipids; exhibits antimicrobial activity against Gram-positive bacteria.
Mechanosensitive ChannelsInhibits Piezo1 and TRP channels; does not occlude channel pores but modifies gating kinetics.
Pain ManagementReduces activation of nociceptive circuits in models of knee osteoarthritis.
NeuroprotectionInhibits lysophosphatidylcholine-induced toxicity in astrocytes; potential for neuroprotective therapies.

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how this compound interacts with lipid membranes:

  • Binding Modes : Two primary binding modes were identified: one at the membrane interface and another deeper within the bilayer. The peptide's preferential binding at the interface is thought to enhance its inhibitory effects on MSCs .

Properties

IUPAC Name

3-[77-[(2-aminoacetyl)amino]-30-[[4-amino-1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-22,36,45,54,60,95-hexakis(4-aminobutyl)-4,13-bis(2-amino-2-oxoethyl)-39,86-dibenzyl-69-(3-carbamimidamidopropyl)-16,19-bis(carboxymethyl)-48-(hydroxymethyl)-89,92-bis(1H-indol-3-ylmethyl)-33,42,57,80-tetrakis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectan-83-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDNTWXIIKNMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CN)C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)N)CC(C)C)CCCCN)CC8=CC=CC=C8)CC(C)C)CCCCN)CO)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=CC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H273N49O45S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4096 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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